N-Methyl-5-(trifluoromethyl)-2-pyridinamine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-5-(trifluoromethyl)-2-pyridinamine hydrochloride is a chemical compound that belongs to the class of pyridinamines. This compound is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which significantly influences its chemical properties and reactivity. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-(trifluoromethyl)-2-pyridinamine hydrochloride typically involves the introduction of a trifluoromethyl group into the pyridine ring. One common method is the reaction of 2-chloro-5-(trifluoromethyl)pyridine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of N-Methyl-5-(trifluoromethyl)-2-pyridinamine hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product. The purification process may include crystallization, filtration, and drying steps to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-(trifluoromethyl)-2-pyridinamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of N-Methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid.
Reduction: Formation of N-Methyl-5-(trifluoromethyl)-2-pyridinemethanol.
Substitution: Formation of various substituted pyridinamines depending on the nucleophile used.
Scientific Research Applications
N-Methyl-5-(trifluoromethyl)-2-pyridinamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-5-(trifluoromethyl)-2-pyridinamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyridinamine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)-2-pyridinamine: Lacks the N-methyl group, affecting its biological activity and solubility.
N-Methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid: An oxidized form with different chemical and biological properties.
Uniqueness
N-Methyl-5-(trifluoromethyl)-2-pyridinamine hydrochloride is unique due to the presence of both the N-methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the N-methyl group can influence its interaction with biological targets.
Properties
IUPAC Name |
N-methyl-5-(trifluoromethyl)pyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c1-11-6-3-2-5(4-12-6)7(8,9)10;/h2-4H,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIRRDZZFOZTSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.